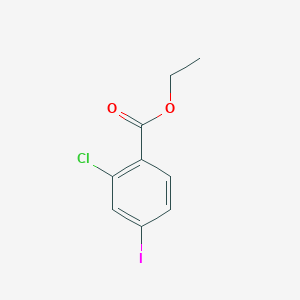

Ethyl 2-Chloro-4-iodobenzoate

Description

Contextual Significance in Advanced Organic Synthesis

Ethyl 2-chloro-4-iodobenzoate serves as a crucial building block in advanced organic synthesis, particularly in the construction of polysubstituted aromatic systems. researchgate.net These systems are foundational to many valuable products in pharmaceuticals, agrochemicals, and materials science. researchgate.netacs.org The strategic placement of iodo, chloro, and ethyl ester groups on the benzene (B151609) ring allows for a series of selective and high-yield transformations.

The primary significance of this compound lies in its utility in transition metal-catalyzed cross-coupling reactions. uni-koeln.de These reactions, which form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, are fundamental to modern synthetic chemistry. This compound is an ideal substrate for several of the most powerful coupling methodologies, including:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, and is one of the most widely used methods for creating biaryl structures. mdpi.comlibretexts.org

Sonogashira Coupling: This method couples the aryl halide with a terminal alkyne to form substituted alkynes, which are important in materials science and as precursors to other functional groups. organic-chemistry.orgbeilstein-journals.orgrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine, a key transformation in the synthesis of countless pharmaceutical agents. wikipedia.orgorganic-chemistry.org

The presence of two different halogen atoms (iodine and chlorine) with distinct reactivities is particularly advantageous. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed conditions. This differential reactivity allows for selective, sequential functionalization, where the iodine position can be modified first, leaving the chlorine atom available for a subsequent, different coupling reaction under more forcing conditions. This one-at-a-time modification enables the synthesis of highly complex and precisely substituted molecules from a single, readily available starting material. lookchem.com

Overview of Distinctive Structural Features and Reactivity Potential

The utility of this compound is a direct result of its unique molecular structure. The benzene ring is substituted at positions 1, 2, and 4 with an ethyl ester, a chlorine atom, and an iodine atom, respectively.

| Property | Data | Source(s) |

| CAS Number | 92712-69-1 | sigmaaldrich.comfluorochem.co.ukchemscene.comchemsrc.com |

| Molecular Formula | C₉H₈ClIO₂ | fluorochem.co.ukchemscene.com |

| Molecular Weight | 310.52 g/mol | fluorochem.co.ukchemscene.com |

| Appearance | Clear Liquid | fluorochem.co.uk |

| IUPAC Name | This compound | sigmaaldrich.com |

Iodine Atom (at C4): The carbon-iodine (C-I) bond is the most reactive site for oxidative addition to a palladium(0) catalyst, which is the first step in most cross-coupling cycles. lookchem.com Its high polarizability and relatively weak bond strength make it an excellent leaving group, enabling reactions to occur under mild conditions.

Chlorine Atom (at C2): The carbon-chlorine (C-Cl) bond is stronger and less reactive than the C-I bond. This allows it to remain intact while the C-I bond reacts. It can, however, be activated for a second coupling reaction by using more reactive catalysts or harsher conditions, providing the basis for sequential functionalization. lookchem.com

Ethyl Ester Group (at C1): This group is an electron-withdrawing group, which influences the electronic density of the aromatic ring. It also provides a functional handle for further transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a benzyl (B1604629) alcohol, adding another layer of synthetic versatility.

Current Research Landscape and Emerging Academic Interests

The current research landscape for this compound and related polysubstituted compounds is vibrant, with a strong focus on efficiency and molecular diversity. Academic and industrial interest is centered on several key areas:

Medicinal Chemistry: The compound is a valuable precursor for the synthesis of novel pharmaceutical candidates. The ability to rapidly generate a library of diverse molecules by varying the coupling partners in sequential reactions at the iodo and chloro positions is highly attractive for drug discovery programs. These programs aim to identify molecules with specific biological activities, such as enzyme inhibition.

Development of Novel Synthetic Methodologies: Researchers are continually exploring new catalysts and reaction conditions to improve the efficiency and selectivity of reactions involving substrates like this compound. acs.org This includes developing catalysts that can operate at lower loadings (ppm levels), use greener solvents, and tolerate a wider range of functional groups. beilstein-journals.orgacs.org

Materials Science: The core structure of this compound is relevant to the synthesis of organic functional materials. researchgate.net For example, the biaryl and conjugated enyne structures formed via Suzuki and Sonogashira couplings are common motifs in organic light-emitting diodes (OLEDs), photovoltaics, and polymers with specific electronic properties. acs.org

Emerging interests involve leveraging the unique reactivity of such multi-halogenated arenes in automated synthesis platforms for high-throughput screening and the discovery of new bioactive compounds or materials. researchgate.net The predictable, stepwise reactivity makes these building blocks ideal for creating large, diverse chemical libraries with a high degree of molecular complexity.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNKNUFQOPRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534863 | |

| Record name | Ethyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-69-1 | |

| Record name | Ethyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Chloro 4 Iodobenzoate

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing Ethyl 2-Chloro-4-iodobenzoate rely on well-established organic reactions, often performed in a stepwise manner.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The final step in many synthetic routes to this compound is the formation of the ethyl ester from its corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid. The Fischer esterification is a common and direct method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695), which serves as both the reagent and the solvent. masterorganicchemistry.com Strong acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. masterorganicchemistry.comprepchem.com The reaction is reversible, and to drive the equilibrium towards the ester product, excess ethanol is used. masterorganicchemistry.com

A general representation of this reaction is:

2-Chloro-4-iodobenzoic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Halogenation Strategies: Iodination and Chlorination of Benzoic Acid Derivatives

The introduction of both a chlorine and an iodine atom at specific positions on the benzoic acid ring is a critical aspect of the synthesis. The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring starting from an aryl amine. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the conversion of an aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles, including halides. masterorganicchemistry.com

For instance, to synthesize 2-chloro-4-iodobenzoic acid, a potential precursor could be 2-chloro-4-aminobenzoic acid. This precursor would undergo diazotization using nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. masterorganicchemistry.com Subsequent treatment with a solution of potassium iodide (KI) would then displace the diazonium group with iodine to yield the desired 2-chloro-4-iodobenzoic acid. organic-chemistry.orgchemicalbook.com

The order of these halogenation steps is crucial for achieving the correct substitution pattern due to the directing effects of the substituents. lumenlearning.com

Multi-Step Synthesis Protocols from readily available precursors

The synthesis of this compound is inherently a multi-step process, often starting from more common and less expensive materials. youtube.comyoutube.comyoutube.com A representative synthetic pathway could begin with a readily available substituted aniline. For example, starting with 2-chloro-4-aminobenzoic acid, the synthesis would proceed as follows:

Diazotization: The amino group of 2-chloro-4-aminobenzoic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-10 °C). chemicalbook.com

Iodination (Sandmeyer-type reaction): The diazonium salt is then treated with potassium iodide (KI), where the iodide ion displaces the diazonium group to form 2-chloro-4-iodobenzoic acid. chemicalbook.com

Esterification: The resulting 2-chloro-4-iodobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound. prepchem.com

Another multi-step approach involves starting from methyl anthranilate (methyl 2-aminobenzoate). This process includes iodination, a Sandmeyer reaction for chlorination, and finally hydrolysis followed by esterification to yield the target compound. google.comgoogle.com

Modern Catalytic Synthesis Approaches

Modern synthetic chemistry often employs transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.netyoutube.com

Cross-Coupling Reactions Utilizing Aryl Halides

This compound, containing two different halogen atoms (Cl and I), is an interesting substrate for selective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization at the C-4 position (where iodine is located) while leaving the C-2 position (with chlorine) intact for potential subsequent transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. researchgate.net The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.orgacs.org The higher reactivity of the C-I bond would allow this compound to selectively couple with an organozinc compound at the 4-position. nih.govpitt.edu

Suzuki Coupling: The Suzuki reaction is a widely used method that couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govrsc.orgfrontiersin.org Given the differential reactivity of the C-I and C-Cl bonds, a selective Suzuki coupling at the C-4 position of this compound is highly feasible. acs.orgyoutube.com

Stille Coupling: This reaction utilizes an organotin compound (organostannane) as the coupling partner for the organic halide. nih.govwikipedia.orgorganic-chemistry.org Similar to the Negishi and Suzuki reactions, the Stille coupling can be performed selectively on dihalogenated substrates, with the reaction preferentially occurring at the more reactive C-I bond. researchgate.netlibretexts.org

The selective nature of these reactions is summarized in the table below, highlighting the typical reactivity order of aryl halides.

| Cross-Coupling Reaction | Organometallic Reagent | Aryl Halide Reactivity | Potential for Selective Coupling |

| Negishi | Organozinc (R-ZnX) | R-I > R-Br > R-Cl | High |

| Suzuki | Organoboron (R-B(OH)₂) | R-I > R-Br > R-Cl | High |

| Stille | Organotin (R-SnR'₃) | R-I > R-Br > R-Cl | High |

Nickel-Catalyzed Cross-Couplings with Organometallic Reagents

Nickel-catalyzed cross-coupling reactions offer a cost-effective and highly effective alternative to palladium-based systems for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide with an organometallic reagent, such as an organozinc (Negishi coupling) or Grignard (Kumada coupling) reagent. For this compound, these couplings are anticipated to proceed with high regioselectivity at the C4-iodo position.

The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Ni(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. The choice of ligand is crucial for stabilizing the nickel catalyst and promoting high reactivity and selectivity. A variety of phosphine (B1218219) ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), have been shown to be effective. nih.gov The reaction conditions are often mild, making them suitable for substrates with various functional groups. researchgate.netorganic-chemistry.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Catalyst System | Typical Solvent | General Yield Range | Reference |

|---|---|---|---|---|

| Alkyl Grignard (R-MgBr) | Ni(dppe)Cl₂ | THF/Ether | 70-95% | nih.gov |

| Aryl Grignard (Ar-MgBr) | NiCl₂(PCy₃)₂ | Dioxane | 80-98% | organic-chemistry.org |

| Organozinc (R-ZnX) | Ni(acac)₂ / Ligand | DMF/NMP | 75-90% | nih.gov |

This table illustrates general conditions for nickel-catalyzed couplings of aryl halides. The reaction with this compound would be expected to yield the 4-substituted-2-chlorobenzoate.

Copper-Catalyzed C-N Bond Formation Protocols

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful tool for synthesizing N-aryl compounds. For this compound, this reaction provides a direct route to 4-amino-2-chlorobenzoate derivatives. The higher reactivity of the aryl iodide at the C4 position ensures excellent regioselectivity under mild conditions. organic-chemistry.org

Modern protocols often utilize a catalytic amount of a simple copper(I) salt, such as CuI, in combination with a ligand to facilitate the reaction. Ligands like ethylene (B1197577) glycol, 1,10-phenanthroline, or various diamines have proven effective. organic-chemistry.orgresearchgate.net These reactions are typically performed in the presence of a base, such as K₃PO₄ or K₂CO₃, and can often be conducted in polar aprotic solvents or even under air, simplifying the experimental setup. organic-chemistry.org The methodology is compatible with a wide range of amines, including primary and secondary aliphatic and aromatic amines. organic-chemistry.orgrsc.org

Table 2: Examples of Copper-Catalyzed Amination of Aryl Iodides

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aliphatic Amines | CuI / Ethylene Glycol | K₃PO₄ | 2-Propanol | 80 °C | organic-chemistry.org |

| Cyclic Secondary Amines | CuI / L-proline | K₂CO₃ | DMSO | 90 °C | |

| Aryl Amines | CuI / N¹,N²-diarylbenzene-1,2-diamine | Cs₂CO₃ | Dioxane | 110 °C | organic-chemistry.org |

This table presents typical conditions for the copper-catalyzed amination of aryl iodides, which are directly applicable to the regioselective functionalization of this compound.

Heck Coupling Reactions in Aryl Substitution

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org When applied to this compound, the reaction occurs selectively at the C-I bond, allowing for the synthesis of ethyl 2-chloro-4-vinylbenzoates and their derivatives. youtube.com

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov Standard catalysts include Pd(OAc)₂ or PdCl₂, often used with phosphine ligands like PPh₃ or bulky electron-rich phosphines. A base, such as triethylamine (B128534) or sodium acetate (B1210297), is required to neutralize the hydrogen halide produced in the reaction. wikipedia.orgorganic-chemistry.org The reaction generally exhibits high stereoselectivity, favoring the formation of the E-(trans) alkene product. youtube.com

Table 3: Typical Conditions for Heck Coupling of Aryl Iodides

| Alkene Partner | Palladium Source | Ligand | Base | Solvent | General Yield Range |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 85-95% |

| Ethyl Acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile (B52724) | 80-90% |

| 1-Octene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 70-85% |

This table provides examples of Heck reaction conditions that could be adapted for the selective coupling of various alkenes to the C4 position of this compound.

Transformations Mediated by Hypervalent Iodine Species

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂) and 2-iodoxybenzoic acid (IBX), serve as powerful and environmentally benign metal-free oxidants in organic synthesis. core.ac.uk While direct substitution of the chloro or iodo groups on this compound by these reagents is not a typical transformation, they are highly valuable for functionalizing derivatives of the parent molecule.

For instance, if a side chain is introduced via a cross-coupling reaction, hypervalent iodine reagents can be used for various oxidative transformations. An alkene moiety introduced via a Heck reaction could undergo diacetoxylation using PhI(OAc)₂. beilstein-journals.org Similarly, an alcohol functionality could be oxidized to an aldehyde or ketone using Dess-Martin periodinane (DMP) or IBX. Furthermore, these reagents can facilitate oxidative rearrangements of appropriately substituted alkenes, providing access to complex molecular architectures without the need for transition metals. researchgate.net The reactivity is driven by the electrophilic nature of the iodine(III) or iodine(V) center and its propensity to undergo reductive elimination. princeton.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through waste minimization, energy efficiency, and the use of sustainable materials. mdpi.combeilstein-journals.org The synthesis and functionalization of this compound can be significantly improved by adopting these principles.

Minimization of Waste and Energy Consumption

A core tenet of green chemistry is the reduction of waste, which can be measured by metrics like the E-Factor (Environmental Factor). ucsb.edu The use of catalytic reactions, such as the nickel-, copper-, and palladium-catalyzed couplings discussed, is inherently greener than using stoichiometric reagents because it minimizes waste. Further improvements can be made by using heterogeneous catalysts or catalyst systems that can be recovered and reused, reducing the amount of heavy metal waste in product streams. acs.orgnih.govrsc.org

Energy consumption can be lowered by developing reactions that proceed under milder conditions (lower temperatures and pressures). Microwave-assisted synthesis has emerged as a valuable technique to dramatically reduce reaction times and, consequently, energy input for many cross-coupling reactions. mdpi.com Designing synthetic routes that avoid the use of protecting groups also contributes to waste minimization by reducing the number of steps and eliminating the need for additional reagents. rsc.org

Application of Sustainable Solvents and Reaction Media

The bulk of waste in many chemical processes comes from volatile organic solvents (VOCs), which pose environmental and health risks. A major focus of green chemistry is the replacement of conventional solvents like DMF, NMP, and chlorinated hydrocarbons with more sustainable alternatives. acs.org

For the cross-coupling reactions involving this compound, water is an ideal green solvent. The development of water-soluble ligands and surfactants has enabled many palladium-catalyzed reactions to be performed in aqueous media, often at room temperature. ucsb.edursc.orgnih.gov Micellar catalysis, where the reaction occurs inside nanoscale reactors formed by surfactants like TPGS-750-M in water, has proven highly effective. ucsb.edu Other green solvents include bio-based options like γ-valerolactone (GVL) and ethanol/water mixtures, or ionic liquids which have negligible vapor pressure. rsc.orgdigitellinc.comaidic.it

Table 4: Comparison of Solvents for Cross-Coupling Reactions

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Aprotic Polar | DMF, NMP, Dioxane | High solubility for many reagents | High boiling point, toxicity, difficult to remove |

| Aqueous | Water, Water/Ethanol | Non-toxic, inexpensive, non-flammable | Poor solubility for nonpolar substrates (can be overcome with surfactants) |

| Bio-based | γ-Valerolactone (GVL), Cyrene | Renewable source, biodegradable | Can be expensive, may have limited substrate compatibility |

| Ionic Liquids | [BMIM][PF₆] | Negligible vapor pressure, recyclable | High cost, potential toxicity, high viscosity |

Evaluation of Atom Economy and Reaction Mass Efficiency for the Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commonly involving a Sandmeyer reaction to introduce the chloro group, followed by an esterification of the resulting carboxylic acid. A plausible synthetic route starts from 2-amino-4-iodobenzoic acid. This starting material undergoes a diazotization reaction, followed by a copper-catalyzed Sandmeyer reaction to yield 2-chloro-4-iodobenzoic acid. The final step is the esterification of this acid with ethanol to produce this compound. The efficiency of this synthetic pathway can be critically evaluated using green chemistry metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME).

Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation, expressed as a percentage. mdpi.comsavemyexams.com

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual mass of reactants used to produce a certain mass of product. It is calculated as the mass of the isolated product divided by the total mass of all reactants.

Below is a theoretical evaluation of the atom economy for the proposed synthesis of this compound.

Step 1: Sandmeyer Reaction of 2-Amino-4-iodobenzoic Acid

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-Amino-4-iodobenzoic acid | 263.03 |

| Sodium Nitrite | 69.00 |

| Hydrochloric Acid | 36.46 |

| Total Reactant MW | 404.95 |

| 2-Chloro-4-iodobenzoic acid | 282.46 |

| Nitrogen | 28.02 |

| Sodium Chloride | 58.44 |

| Water | 18.02 |

The atom economy for this step is calculated as: AE = (Molecular Weight of 2-Chloro-4-iodobenzoic acid / Total Molecular Weight of Reactants) x 100 AE = (282.46 / 404.95) x 100 ≈ 69.75%

The relatively low atom economy is characteristic of substitution reactions like the Sandmeyer reaction, where significant portions of the reactants are converted into byproducts (N₂, NaCl, and H₂O). byjus.com

Step 2: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid

The second step involves the esterification of 2-chloro-4-iodobenzoic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid, to yield this compound. masterorganicchemistry.com

The balanced chemical equation is: C₇H₄ClIO₂ + C₂H₅OH ⇌ C₉H₈ClIO₂ + H₂O

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-Chloro-4-iodobenzoic acid | 282.46 |

| Ethanol | 46.07 |

| Total Reactant MW | 328.53 |

| This compound | 310.52 |

| Water | 18.02 |

The atom economy for the esterification step is: AE = (Molecular Weight of this compound / Total Molecular Weight of Reactants) x 100 AE = (310.52 / 328.53) x 100 ≈ 94.52%

Fischer esterification reactions generally exhibit a high atom economy, with only a molecule of water being the byproduct. masterorganicchemistry.com

Reaction Mass Efficiency (RME)

RME takes into account the actual yields and stoichiometry of the reactants. For instance, if the Sandmeyer reaction has a yield of 80% and the esterification a yield of 90%, the RME for each step would be lower than the atom economy. The use of excess reagents, which is common in esterification to shift the equilibrium, would further decrease the RME. masterorganicchemistry.comjetir.org

Development of Catalyst-Free or Environmentally Benign Protocols for this compound Synthesis

In line with the principles of green chemistry, efforts are continuously being made to develop synthetic methodologies that are catalyst-free or utilize environmentally benign catalysts and reaction conditions.

Catalyst-Free and Greener Alternatives for the Sandmeyer Reaction

The traditional Sandmeyer reaction for introducing a chloro group involves a copper(I) catalyst, which can lead to issues with heavy metal waste. wikipedia.org While completely catalyst-free Sandmeyer chlorinations are not common, certain Sandmeyer-type reactions, particularly for the introduction of iodine, can proceed without a metal catalyst by using potassium iodide. organic-chemistry.orgchegg.com

Recent research has focused on developing metal-free Sandmeyer-type reactions. acs.org For the synthesis of aryl halides, one-pot, metal-free conversions of anilines have been developed, which could be adapted for the synthesis of 2-chloro-4-iodobenzoic acid. organic-chemistry.org These methods often involve in situ generation of the diazonium salt followed by reaction with a halide source under specific conditions that promote a radical mechanism without the need for a metal catalyst.

Environmentally Benign Esterification Protocols

The Fischer esterification, while having a high atom economy, typically requires a strong, corrosive acid catalyst like sulfuric acid and often uses an excess of the alcohol as a solvent, which can complicate product purification and lead to waste. masterorganicchemistry.com

Several greener alternatives to traditional Fischer esterification have been developed:

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), zeolites, or supported iron oxide nanoparticles, offers significant environmental benefits. mdpi.comnih.govmdpi.combohrium.commdpi.com These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and are generally less corrosive than strong mineral acids. mdpi.com

| Catalyst Type | Advantages |

| Ion-Exchange Resins (e.g., Dowex) | High catalytic activity, reusability, simple product isolation. nih.gov |

| Zeolites | High thermal stability, tunable acidity, shape selectivity. mdpi.com |

| Supported Iron Oxide Nanoparticles | Efficient under mild, solvent-free conditions, recoverable and reusable. mdpi.combohrium.com |

Solvent-Free and Catalyst-Free Conditions: Research has explored the possibility of conducting esterifications under solvent-free conditions, which significantly reduces waste. researchgate.netbookpi.org In some cases, for highly reactive acylating agents like acetyl chloride, the reaction can proceed without a catalyst. researchgate.netbookpi.org Mechanochemical methods, such as high-speed ball milling, have also been shown to facilitate solvent-free esterification at room temperature. nih.gov

Enzymatic Esterification: The use of enzymes, such as lipases, as biocatalysts for esterification is a growing area of green chemistry. mdpi.com These reactions are highly selective, occur under mild conditions, and avoid the use of harsh acids.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4 Iodobenzoate

Reactivity Profiles of the Aromatic Ring System

The aromatic ring of Ethyl 2-Chloro-4-iodobenzoate is substituted with three electron-withdrawing groups: a chloro group at position 2, an iodo group at position 4, and an ethyl carboxylate group at position 1. This substitution pattern renders the ring highly electron-deficient, which dictates its reactivity towards both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. science-revision.co.uklibretexts.org However, the benzene (B151609) ring in this compound is heavily deactivated by the presence of two halogen atoms and an ester group, all of which are electron-withdrawing. Halogens are generally deactivating due to their strong inductive effect, which outweighs their weaker π-donating resonance effect. masterorganicchemistry.com The ethyl carboxylate group is also a strong deactivating group.

As a result, the molecule is highly resistant to standard electrophilic aromatic substitution reactions such as nitration, Friedel-Crafts alkylation, and acylation under typical conditions. savemyexams.com The cumulative deactivating effect of the three substituents significantly reduces the nucleophilicity of the benzene ring, making an attack by an electrophile energetically unfavorable. msu.edu While no specific studies on the EAS reactions of this compound were found, the established principles of physical organic chemistry predict extremely low reactivity for this substrate in such transformations.

Nucleophilic Aromatic Substitution (NAS) Pathways

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction. libretexts.org For SNAr to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to provide this stabilization. libretexts.org

In this compound, both the chloro and iodo groups are potential leaving groups. The electron-withdrawing ester group at position 1 is ortho to the chloro group and meta to the iodo group. The chloro group at position 2 is ortho to the ester and meta to the iodo group. The iodo group at position 4 is para to the chloro group and meta to the ester group.

Given these orientations, the chloro and iodo substituents activate the ring for nucleophilic attack. The iodo group is generally a better leaving group than the chloro group due to the weaker carbon-iodine bond. Nucleophilic substitution is therefore more likely to occur at the C-4 position (replacement of iodide) or the C-2 position (replacement of chloride). For instance, aryl halides with electron-withdrawing groups can undergo substitution with nucleophiles like amines or alkoxides, often requiring catalytic conditions. nih.gov While specific examples for this compound are not prevalent, similar systems like 2,4-dinitrochlorobenzene readily react with nucleophiles. nih.gov The reaction of a related compound, ethyl 2-chloro-5-cyano-4-iodobenzoate, with copper(I) cyanide demonstrates a nucleophilic aromatic substitution to replace the halogen. vulcanchem.com

Transformations Involving the Halogen Functional Groups

The differential reactivity of the chloro and iodo substituents is a key feature of this compound, enabling a variety of selective transformations.

Selective Derivatization of Chloro and Iodo Substituents

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference allows for selective reactions at the C-4 position while leaving the C-2 position intact, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. nih.govnih.gov

Palladium-catalyzed reactions, for example, show a strong preference for the oxidative addition step to occur at the C-I bond over the C-Cl bond. This chemoselectivity enables the specific introduction of aryl, alkyl, or alkynyl groups at the 4-position of the benzoate (B1203000) ring. This strategy is widely used in the synthesis of complex molecules where sequential functionalization of a polyhalogenated arene is required. incatt.nlescholarship.org For example, in the cross-coupling of di- and tri-halogenated arenes, the inherent reactivity differences between halogens are often exploited to achieve site-selectivity. incatt.nl

The following table illustrates the typical reactivity order in palladium-catalyzed cross-coupling reactions.

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

|---|---|

| Ar-I | Fastest |

| Ar-Br | Intermediate |

| Ar-Cl | Slowest |

Halogen-Metal Exchange Reactions for Organometallic Reagent Generation

Halogen-metal exchange is a powerful method for the preparation of functionalized organometallic reagents. This reaction also proceeds with high selectivity, favoring the more reactive C-I bond. The treatment of this compound with organolithium or Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), is expected to result in the selective exchange of the iodine atom. d-nb.info This generates a magnesium or lithium species at the C-4 position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO2).

This approach allows for the creation of a new carbon-carbon or carbon-heteroatom bond at the 4-position while preserving the chloro substituent for subsequent transformations. The preparation of ester-containing Grignard reagents via halogen-metal exchange has been demonstrated with substrates like methyl 2-iodobenzoate (B1229623), showcasing the compatibility of the ester functional group under these conditions. walisongo.ac.idbrandeis.edu The use of i-PrMgCl·LiCl is particularly effective for performing I/Mg exchange on functionalized aryl iodides. d-nb.info

The general scheme for this selective reaction is shown below:

EtOOC-C6H3(Cl)(I) + R-MgX → EtOOC-C6H3(Cl)(MgX) + R-I

The resulting Grignard reagent, 4-(ethoxycarbonyl)-3-chlorophenylmagnesium halide, is a valuable intermediate for further synthesis. znaturforsch.com

Reductive Dehalogenation Strategies

Selective removal of one halogen in the presence of another is a useful synthetic strategy. Reductive dehalogenation of aryl halides can be achieved using various methods, including catalytic hydrogenation, metal-hydride reagents, or photoredox catalysis. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the iodine atom can be selectively removed under milder conditions. organic-chemistry.orgthieme-connect.de

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, HCOONH4) can effect the selective reduction of the C-I bond. organic-chemistry.orgresearchgate.net It has been shown that aryl bromides are reduced more readily than aryl chlorides, and a similar or even greater selectivity is expected for aryl iodides. researchgate.netorganic-chemistry.org This allows for the synthesis of Ethyl 2-chlorobenzoate (B514982) from this compound.

The relative ease of reduction is summarized in the table below:

| Carbon-Halogen Bond | Average Bond Energy (kJ/mol) | Ease of Reductive Cleavage |

|---|---|---|

| C-I | ~228 | Easiest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Most Difficult |

Reactions of the Ester Moiety

The reactivity of the ester group in this compound is a key aspect of its chemical profile, allowing for its transformation into other important chemical entities. The primary reactions involving this moiety are hydrolysis and transesterification, which are fundamental processes in organic synthesis.

Hydrolysis Reactions

The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid, and ethanol (B145695). This transformation can be catalyzed by either acid or, more commonly, a base.

Alkaline hydrolysis is typically efficient for related halo-substituted benzoates. For instance, the hydrolysis of the isomeric compound, 2-chloro-5-iodobenzoate, is effectively carried out using sodium hydroxide (B78521) in an aqueous ethanol solution. vulcanchem.comgoogle.com A similar process is applicable to ethyl 5-chloro-2-iodobenzoate, which undergoes alkaline hydrolysis with sodium hydroxide in ethanol at temperatures between 70–80°C for 2 to 4 hours. For the structurally analogous ethyl 2-chloro-4-methoxybenzoate, hydrolysis can be achieved under either acidic or basic conditions to yield 2-chloro-4-methoxybenzoic acid.

Based on these related examples, the hydrolysis of this compound would be expected to proceed efficiently under basic conditions. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated to form ethanol. The final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base, requiring a final acidification step to isolate the neutral 2-chloro-4-iodobenzoic acid product.

Table 1: Typical Conditions for Alkaline Hydrolysis of Related Ethyl Benzoates

| Compound | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Ref |

| 2-chloro-5-iodobenzoate | Sodium Hydroxide | Water/Ethanol | 70 - 80 | 2 - 4 | vulcanchem.comgoogle.com |

| Ethyl 5-chloro-2-iodobenzoate | Sodium Hydroxide | Ethanol | 70 - 80 | 2 - 4 | |

| Ethyl 2-chloro-4-methoxybenzoate | Sodium Hydroxide | Not Specified | Not Specified | Not Specified |

This table presents data for structurally similar compounds to illustrate expected reaction conditions for this compound.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol or phenol. This reaction is typically catalyzed by an acid, a base, or a transition metal catalyst.

Studies on various aromatic esters demonstrate the feasibility of this transformation. For example, manganese(I) catalysts have been used for the transfer hydrogenation of aromatic ethyl esters where transesterification with the ethanol solvent is a competing process. st-andrews.ac.uk When a different alcohol, such as isopropanol (B130326), is used as the solvent, rapid transesterification is observed. st-andrews.ac.uk Furthermore, copper-catalyzed transesterification of benzoates has been achieved using various formates, showcasing a method applicable to a range of substrates. rsc.org Earth-abundant metal catalysts, like potassium carbonate (K₂CO₃), have also been shown to effectively catalyze the transesterification of aryl esters with phenols under relatively mild conditions (60°C). rsc.org

For this compound, transesterification would allow for the synthesis of a diverse library of 2-chloro-4-iodobenzoate esters. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired reaction efficiency. For instance, a simple acid-catalyzed process following the principles of Fischer esterification could be employed, or more advanced metal-based catalytic systems could be used for higher efficiency and milder conditions.

Exploration of Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Research into related haloaromatic compounds provides significant insight into potential intermediates, transition states, and the energetic profiles of these transformations.

Elucidation of Key Intermediates and Transition States

Mechanistic studies on haloaromatic compounds often reveal the formation of specific intermediates and transition states that govern the reaction pathway.

In the context of cleavage reactions of haloaromatic radical anions, studies have shown that endergonic processes may proceed through a stepwise mechanism. researchgate.net This mechanism involves the formation of a σ* radical anion as a key intermediate before the ultimate dissociation into an aryl radical and a halide ion. researchgate.net Although the direct radical anion of this compound has not been explicitly detailed, studies on ethyl 4-iodobenzoate (B1621894) and ethyl 4-chlorobenzoate (B1228818) indicate that these species are viable intermediates in electrochemical and chemical reductions. researchgate.net The cleavage of the carbon-halogen bond is a critical step, and its mechanism can be concerted (electron transfer and bond cleavage occur simultaneously) or stepwise. For iodobenzene (B50100), its radical anion has been identified as an intermediate in homogeneous reduction, suggesting a stepwise pathway is plausible for related iodo-aromatic compounds. researchgate.net

Computational studies, such as ab initio calculations on related systems, help to visualize the transition states. For example, in rearrangements of allyl-aryl ethers and amines, chair-type transition states are generally found to be more favorable than boat-type transition states. acs.org While not a direct reaction of the ester, this highlights the detailed level of transition state analysis that can be applied to reactions on the aromatic ring of this compound. For reactions involving palladium catalysis, which are common for haloaromatics, mechanistic studies often propose intermediates involving oxidative addition of the catalyst into the carbon-halogen bond, followed by subsequent steps like transmetalation and reductive elimination.

Kinetic and Thermodynamic Characterization of Reaction Pathways

The kinetics and thermodynamics of a reaction provide quantitative measures of its rate and feasibility. For haloaromatic compounds, these parameters are heavily influenced by the nature and position of the halogen substituents.

A kinetic method based on redox catalysis has been developed to measure the cleavage rate constants (k_c) of short-lived haloaromatic radical anions. researchgate.net This research provides valuable data for compounds like ethyl 4-iodobenzoate and ethyl 4-chlorobenzoate. The cleavage of the radical anion of ethyl 4-iodobenzoate is extremely fast, approaching the diffusion-controlled limit, while the cleavage of the ethyl 4-chlorobenzoate radical anion is significantly slower. researchgate.net This difference underscores the much weaker C-I bond compared to the C-Cl bond.

The relationship between the reaction rate and the thermodynamic driving force can often be described by a parabolic curve, as shown in plots of the logarithm of the cleavage rate constant (log k_c) versus the standard Gibbs free energy of the reaction (ΔG°). researchgate.net

Table 2: Kinetic Data for the Cleavage of Related Haloaromatic Radical Anions

| Compound | Cleavage Rate Constant (k_c) in s⁻¹ | Standard Potential (E° vs. SCE) in V | Ref |

| Ethyl 4-iodobenzoate | ~1 x 10¹⁰ | -1.61 | researchgate.net |

| Ethyl 4-chlorobenzoate | 3.6 x 10⁵ | -1.82 | researchgate.net |

This table provides kinetic data for related isomers, which can be used to infer the reactivity of this compound. The presence of the ortho-chloro substituent would likely influence these values.

The thermodynamics of these reactions can be evaluated using thermodynamic cycles, often involving pKₐ values and redox potentials (E°) to calculate Bond Dissociation Free Energies (BDFE). nih.gov The BDFE represents the energy required for homolytic bond cleavage. The thermodynamic driving force (ΔG°_PCET) for a reaction can then be determined by the difference in the BDFEs of the bonds being broken and formed. nih.gov For this compound, the relative BDFEs of the C-I and C-Cl bonds are critical in determining which bond is more likely to cleave under specific reaction conditions, such as radical reactions or organometallic catalysis.

Applications of Ethyl 2 Chloro 4 Iodobenzoate As a Synthetic Intermediate and Building Block

Construction of Complex Organic Architectures

The unique arrangement of functional groups on ethyl 2-chloro-4-iodobenzoate makes it an important precursor for synthesizing intricate molecular frameworks, including biaryl systems, heterocyclic structures, and complex organometallic reagents.

Biaryl structures are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key starting material for synthesizing these structures, primarily through transition metal-catalyzed cross-coupling reactions. The more reactive iodinated position is typically targeted for the initial coupling.

Research has demonstrated the utility of related aryl iodides, such as ethyl 4-iodobenzoate (B1621894), in various coupling methodologies that are applicable to this compound. For instance, Negishi cross-coupling reactions, which involve the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, are effective for forming C-C bonds. In one example, ethyl 4-iodobenzoate was coupled with a diorganomagnesium species via a palladium-catalyzed Negishi reaction to produce a highly functionalized quinoline (B57606), which is a type of biaryl system. acs.org Similarly, this building block can be used in cross-coupling reactions with organometallic reagents to create biaryl compounds. rsc.org

Another powerful method is the Suzuki coupling, which pairs an organoboron compound with an organic halide. Arylsilanes have also been used in fluoride-free cross-coupling reactions with aryl iodides, including ethyl 4-iodobenzoate, to produce biaryl compounds in good yields. tandfonline.com The presence of the chloro group on the this compound scaffold is generally tolerated in these reactions, allowing for its later use as a synthetic handle.

Table 1: Examples of Cross-Coupling Reactions for Biaryl Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl-Zinc Reagent | Ethyl 4-iodobenzoate | Pd-based | Functionalized Biaryl | acs.org |

| Arylsilane | Ethyl 4-iodobenzoate | PdCl₂/CuI | Biaryl Ether | tandfonline.com |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The quinoline scaffold, in particular, is found in numerous pharmaceuticals.

The synthesis of functionalized quinolines can be achieved using methodologies where the benzoate (B1203000) moiety is incorporated into the final structure. A notable application involves the regioselective functionalization of a pre-existing quinoline ring. For example, a multi-step magnesiation sequence on a quinoline derivative, followed by a Negishi cross-coupling with ethyl 4-iodobenzoate, yielded a highly substituted quinoline. acs.org This demonstrates how the ethyl benzoate portion can be appended to a complex heterocycle.

Furthermore, related building blocks are used to construct the quinoline ring itself. The synthesis of ethyl 2-chloro-4-hydroxyquinoline-3-carboxylate highlights a pathway to quinolone structures. researchgate.net The development of convenient, multi-step syntheses for substituted quinoline-3-carboxylates from readily available starting materials showcases the importance of such building blocks in medicinal chemistry projects, such as those targeting HIV integrase inhibitors. core.ac.ukbeilstein-journals.org

A key application of this compound is its conversion into polyfunctional organometallic reagents. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective metal-halogen exchange at the more labile iodine site. This process typically involves reacting the aryl iodide with an organometallic reagent like isopropylmagnesium chloride or with an activated metal such as zinc powder.

This selective reaction generates a new organometallic species (e.g., a Grignard or organozinc reagent) that retains the chloro and ethyl ester functionalities. uni-muenchen.deuni-muenchen.de For instance, ethyl 4-iodobenzoate can be used as a starting material to create p-carbomethoxyphenylmagnesium bromide, a polyfunctional organometallic reagent that serves as a building block for complex target molecules. sigmaaldrich.com These newly formed reagents are powerful intermediates in their own right, capable of participating in a wide range of subsequent reactions, such as additions to electrophiles or further cross-coupling reactions, to build molecular complexity. uni-muenchen.de

Benzoylacetonitrile (B15868) and its derivatives are important intermediates in the synthesis of various heterocyclic compounds, particularly pyrazoles. This compound can serve as a starting material for these derivatives.

The general method for preparing benzoylacetonitriles involves the reaction of an ethyl benzoate derivative with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide. nih.gov For example, ethyl 4-iodobenzoate reacts under these conditions to form the corresponding benzoylacetonitrile intermediate. nih.gov This intermediate can then undergo cycloaddition reactions to form more complex heterocyclic systems. nih.gov By applying this method to this compound, the corresponding (2-chloro-4-iodophenyl)(oxo)acetonitrile can be generated, which is a valuable precursor for creating libraries of substituted pyrazoles and other nitrogen-containing heterocycles.

Design and Preparation of Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for this purpose due to its multiple, orthogonally reactive functional groups. The ability to perform selective reactions at the iodo, chloro, and ester positions allows for the systematic generation of a wide array of analogues from a single starting material.

This strategy, often referred to as lead-oriented synthesis, aims to efficiently prepare libraries of three-dimensional compounds with properties suitable for biological screening. whiterose.ac.uk The use of halogenated building blocks like ethyl 2,4-dichloro-5-iodobenzoate, a close analogue, in the generation of combinatorial libraries highlights the value of such compounds in the search for new drug candidates. uni-halle.de

The distinct reactivity of the functional groups in this compound allows for the synthesis of analogues with a wide variety of substituent patterns. Chemists can exploit the greater reactivity of the C-I bond in palladium- or nickel-catalyzed cross-coupling reactions to introduce a diverse set of aryl, alkyl, or alkynyl groups at the 4-position.

Following the initial modification at the iodine site, the less reactive chloro substituent and the ethyl ester group remain available for further transformations. The chloro group can be substituted via nucleophilic aromatic substitution or participate in a second, more forcing, cross-coupling reaction. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This stepwise and selective functionalization strategy is a powerful tool for creating libraries of related compounds where specific parts of the molecule are systematically varied to probe structure-activity relationships (SAR). acs.org This approach is crucial in optimizing the properties of lead compounds in drug discovery, such as improving binding affinity or reducing lipophilicity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2-chloro-4-iodophenyl)(oxo)acetonitrile |

| Benzoylacetonitrile |

| Ethyl 2,4-dichloro-5-iodobenzoate |

| Ethyl 2-chloro-4-hydroxyquinoline-3-carboxylate |

| This compound |

| Ethyl 4-iodobenzoate |

| Isopropylmagnesium chloride |

| p-Carbomethoxyphenylmagnesium bromide |

Modulating Molecular Properties through Derivatization

The distinct reactivity of the functional groups on this compound allows for targeted derivatization to systematically modulate the steric and electronic properties of the resulting molecules. The iodine atom at the C-4 position is significantly more reactive than the chlorine atom at the C-2 position, particularly in metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility, enabling selective functionalization.

The primary methods for derivatization involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov The Suzuki reaction, which couples the aryl iodide with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds and constructing biaryl systems. mdpi.comrsc.org For instance, reacting an analogous aryl halide with a vinyl boronic acid derivative can replace the halogen with a vinyl group, thereby altering the molecule's conjugation and electronic properties.

The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, introducing a linear, rigid alkynyl moiety into the aromatic ring. nih.govarkat-usa.orgbeilstein-journals.org This modification is crucial in fields like medicinal chemistry and materials science, where molecular rigidity and extended π-systems are desired. nih.govnih.gov Beyond the halogens, the ethyl ester group offers another site for modification. It can be hydrolyzed under basic conditions to form the corresponding carboxylic acid or reduced to a primary alcohol. These transformations convert the ester into functional groups that can participate in a different set of reactions, such as amidation or etherification, further expanding the range of accessible derivatives.

The table below summarizes key derivatization reactions and their impact on molecular structure.

| Reaction Type | Reactive Site | Reagents/Catalyst | Product Type | Effect on Molecular Properties | Citation |

| Suzuki-Miyaura Coupling | C-I bond | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-aryl derivative | Introduces new C(sp²)-C(sp²) or C(sp²)-C(sp²) bonds; modifies steric bulk and electronic system. | mdpi.comrsc.org |

| Sonogashira Coupling | C-I bond | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | Aryl-alkyne derivative | Introduces a linear, rigid C(sp²)-C(sp) bond; increases molecular length and conjugation. | nih.govarkat-usa.orgbeilstein-journals.org |

| Hydrolysis | Ester Group | Base (e.g., NaOH), followed by acid workup | Carboxylic acid derivative | Increases polarity; provides a site for amide bond formation. | |

| Reduction | Ester Group | Reducing agent (e.g., LiAlH₄) | Benzyl (B1604629) alcohol derivative | Removes the carbonyl group; provides a site for etherification or further oxidation. |

These derivatization strategies allow chemists to fine-tune molecular properties for specific applications, such as developing active pharmaceutical ingredients or novel organic materials. mdpi.com

Development of Chiral Derivatives

While this compound is an achiral molecule, it serves as a valuable starting point for the synthesis of chiral compounds. The development of chiral derivatives from this achiral precursor typically involves two main strategies: the attachment of a chiral auxiliary or the use of asymmetric catalysis on a previously formed derivative.

One effective method is to couple the benzoate core to a pre-existing chiral scaffold. For example, the ester group can be hydrolyzed to the corresponding 2-chloro-4-iodobenzoic acid. This acid can then be coupled with a chiral amine or alcohol, such as (R,R)-1,2-diaminocyclohexane, via an amide bond formation. tugraz.at In the resulting molecule, the chiral scaffold can induce conformational chirality or serve as a directing group for subsequent stereoselective reactions. tugraz.at This modular approach is powerful for creating libraries of chiral ligands for asymmetric catalysis. tugraz.at

A second strategy involves first performing a non-chiral reaction, such as a Suzuki or Sonogashira coupling, to introduce a new functional group that can then be a substrate for an asymmetric transformation. For example, a vinyl group could be introduced via a Suzuki coupling to form ethyl 2-chloro-4-vinylbenzoate. This prochiral alkene can then be subjected to well-established asymmetric reactions, such as catalytic asymmetric epoxidation or dihydroxylation, to install chiral centers with high enantioselectivity. Similarly, the introduction of a ketone via a different coupling reaction could create a substrate for asymmetric reduction to a chiral alcohol.

The table below outlines these conceptual strategies for generating chirality from this compound.

| Strategy | Initial Step | Chirality-Inducing Step | Example of Chiral Product | Citation |

| Chiral Auxiliary/Scaffold | Hydrolysis of the ester to a carboxylic acid. | Amide coupling with a chiral amine (e.g., a chiral diamine). | Chiral amide or ligand precursor. | tugraz.at |

| Asymmetric Catalysis | Suzuki coupling to introduce a vinyl group. | Catalytic asymmetric dihydroxylation of the double bond. | Chiral diol derivative. | acs.org |

| Asymmetric Catalysis | Functional group manipulation to create a prochiral ketone. | Asymmetric reduction of the ketone using a chiral catalyst or reagent. | Chiral secondary alcohol. | nih.gov |

Through these multistep synthetic sequences, the simple, achiral framework of this compound is elaborated into complex, enantiomerically enriched molecules suitable for applications in stereoselective synthesis and medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of Ethyl 2-Chloro-4-iodobenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the chloro, iodo, and ester substituents. For comparison, in 1-chloro-4-iodobenzene, the aromatic protons appear as two doublets around 7.08 ppm and 7.59 ppm. chemicalbook.com The protons on the this compound ring would have distinct shifts due to the different substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbons directly bonded to the halogens (chlorine and iodine) will exhibit chemical shifts influenced by the electronegativity and anisotropic effects of these atoms. For instance, the ¹³C NMR spectrum of 2-chloro-4-nitrobenzoic acid provides reference values for carbons in a similarly substituted ring. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from analogous compounds.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |

| Ethyl -CH₂ | ~4.4 (quartet) | ~62 |

| Aromatic C=O | - | ~165 |

| Aromatic C-Cl | - | ~133 |

| Aromatic C-I | - | ~95 |

| Aromatic CH | ~7.5 - 8.0 (multiplets) | ~129 - 141 |

To confirm the structural assignment and establish through-bond and through-space correlations, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, confirming the connectivity between the CH₂ and CH₃ protons of the ethyl group and the relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.

The use of these 2D NMR techniques provides unambiguous structural confirmation for complex molecules like this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition C₉H₈ClIO₂. The calculated monoisotopic mass of this compound is 309.92575 Da. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The analysis of the mass spectrum of the related compound Ethyl 2-chlorobenzoate (B514982) shows major fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). nist.gov A similar pathway is expected for this compound, leading to key fragments. The presence of chlorine would also result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak (M).

Expected Key Fragments in the Mass Spectrum:

[M]⁺: The molecular ion at m/z 310 (for ³⁵Cl) and 312 (for ³⁷Cl).

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical, a common fragmentation for ethyl esters.

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl ester group, leaving the C₇H₃ClI⁺ fragment.

[C₇H₃ClI]⁺: The aryl cation resulting from the loss of the ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. For comparison, the IR spectrum of Ethyl 4-iodobenzoate (B1621894) shows a strong C=O stretch. nist.gov

Other significant absorption bands would include:

C-O Stretching: Vibrations for the ester C-O bonds, typically appearing in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring in the 800-900 cm⁻¹ region, which can provide information about the substitution pattern.

C-Cl and C-I Stretching: These vibrations occur at lower frequencies, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1720 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Ester C-O | Stretch | ~1100-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C-H | Out-of-plane bend | ~800-900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for well-founded predictions. Studies on zinc(II) 2-iodobenzoate (B1229623) complexes and other substituted benzoates reveal key features that would likely be present in the crystal structure of this compound. researchgate.net

Analysis of Noncovalent Interactions, including Halogen Bonding

The structural architecture of this compound is significantly influenced by a variety of noncovalent interactions, with halogen bonding playing a particularly crucial role. Halogen bonding is a highly directional, noncovalent interaction wherein a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species and interacts with a nucleophile, such as a lone pair from a Lewis base. researchgate.net In the case of this compound, both the chlorine and iodine atoms can participate in such interactions, but the larger, more polarizable iodine atom is a significantly stronger halogen bond donor.

The electronic properties of the substituents on the aromatic ring modulate the strength of these interactions. The presence of the electron-withdrawing ester group and the chloro group enhances the positive character of the σ-hole on the iodine atom, thereby strengthening its capacity as a halogen bond donor. researchgate.net Conversely, these substituents also influence the nucleophilicity of potential acceptor sites within the molecule, such as the carbonyl oxygen.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the analysis and purification of this compound, ensuring high purity and facilitating the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The analysis is typically performed using a reversed-phase column, such as a C18 column, where the nonpolar stationary phase separates compounds based on their hydrophobicity.

For purity analysis of similar halobenzoates, typical mobile phases consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.org A UV detector is commonly employed for detection, as the aromatic ring provides strong chromophores. rsc.orgdtic.mil Purity levels are determined by integrating the peak area of the main component relative to the total area of all observed peaks. For instance, a purity of >95% is often required for subsequent applications and can be verified using this method.

While this compound itself is achiral, HPLC is crucial for determining the enantiomeric excess (ee) of chiral compounds synthesized from or related to it. Chiral stationary phases (CSPs) are used to separate enantiomers. nih.govrsc.org For related chiral benzoates, various chiral columns like Chiralpak and Lux series are effective. rsc.orgus.escsic.esrsc.org The choice of mobile phase, often a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving baseline separation of the enantiomeric peaks. rsc.orgrsc.org

Table 1: Exemplary HPLC Conditions for Analysis of Related Benzoate (B1203000) Compounds

| Compound Type | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Ethyl 5-chloro-2-iodobenzoate | C18 | Acetonitrile/Water (70:30) | UV | Purity (>95%) | |

| Racemic Allylic Benzoates | Chiralpak Series | Heptane/Ethanol (B145695)/Dichloromethane | UV (220-260 nm) | Enantiomeric Excess | nih.govrsc.org |

| 1-Alkylvinyl Benzoates | Chiral HPLC Column | Not Specified | UV | Enantiomeric Excess | us.es |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions that produce this compound. silicycle.com The technique allows for the qualitative assessment of a reaction's completion by observing the disappearance of starting materials and the appearance of the product. ualberta.carsc.org

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel 60 F254) alongside spots of the pure starting material(s) and, if available, the pure product as a reference. ualberta.caumich.edusavemyexams.com The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. silicycle.comsavemyexams.com

The choice of eluent is crucial for effective separation. For benzoates and related aromatic esters, common eluents are mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. cardiff.ac.ukmdpi.com After development, the spots are visualized, typically under UV light (at 254 nm), where the aromatic rings of the compounds absorb light and appear as dark spots on the fluorescent background. umich.edusavemyexams.commdpi.com A reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. ualberta.ca

Table 2: Typical TLC Systems for Monitoring Reactions of Aromatic Esters

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica Gel | Hexane:Ethyl Acetate (3:2) | UV Light | Monitoring esterification | |

| Silica Gel 60 F254 | Petroleum Ether/Ethyl Acetate (2:1) | UV Light (254 nm) | Monitoring synthesis of succinimidyl halobenzoates | mdpi.com |

| Silica Gel | Hexane:CH2Cl2 (1:1) | UV, Iodine, or Stains | Monitoring product formation | cardiff.ac.uk |

Column Chromatography for Product Isolation and Purification

Column chromatography is the standard and most widely used technique for the isolation and purification of this compound on a preparative scale following its synthesis. cardiff.ac.ukuva.nlsemanticscholar.org This method separates the desired product from unreacted starting materials, byproducts, and other impurities based on the same principles of differential adsorption as TLC. umich.edu

The crude reaction mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. cardiff.ac.ukmdpi.comsemanticscholar.org A carefully chosen solvent system, the eluent or mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel.

The selection of the eluent system is often optimized first by TLC. umich.edu For the purification of this compound and similar compounds, mixtures of hexane and ethyl acetate or petroleum ether and ether are frequently employed. semanticscholar.orgwiley-vch.de Fractions are collected as the eluent exits the column, and those containing the pure product (as determined by TLC analysis of the fractions) are combined. The solvent is then removed under reduced pressure to yield the purified this compound.

Table 3: Column Chromatography Conditions for Purification of Related Benzoates

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 4-Chloro-4'-ethoxycarbonylbenzophenone | Silica Gel (SiO2) | Pentane:Ether (23:2) | wiley-vch.de |

| Methyl 4'-chloro-3-methylbiphenyl-2-carboxylate | Silica Gel | Ethyl Acetate/Hexane (10:1) | semanticscholar.org |

| 3,4-Dichlorobutyl 2-iodobenzoate | Silica Gel | Not specified | cardiff.ac.uk |

| Ethyl 4-iodobenzoate derivative | Silica Gel | Ethyl Acetate | psu.edu |

Computational and Theoretical Studies on Ethyl 2 Chloro 4 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like Ethyl 2-chloro-4-iodobenzoate. These methods provide deep insights into the molecule's behavior at an electronic level.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is fundamentally governed by the interplay of its substituents on the benzene (B151609) ring: the electron-withdrawing chloro and iodo groups, and the ester functional group.

Inductive and Resonance Effects : Both the chlorine and iodine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. The ester group also deactivates the ring through its -I effect and a resonance (-R) effect. These combined effects reduce the electron density of the aromatic ring, influencing its reactivity.

Halogen Bonding : The iodine atom, in particular, can act as a halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, can play a significant role in molecular recognition and crystal packing. researchgate.netnih.gov Computational studies on related iodobenzenes have shown that electron-withdrawing substituents can enhance this effect. semanticscholar.org

Molecular Electrostatic Potential (MEP) : MEP calculations are used to visualize the charge distribution and predict reactive sites. researchgate.net For this compound, MEP surfaces would likely show negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) on the hydrogen atoms and, notably, on the iodine atom, confirming its potential as a halogen bond donor. researchgate.netsemanticscholar.org

Table 1: Illustrative Calculated Electronic Properties This table presents theoretical values for related compounds, illustrating the data obtained from quantum chemical calculations.

| Property | Illustrative Value | Method/Reference | Significance |

| Dipole Moment | ~2.5 D | DFT/B3LYP | Indicates overall molecular polarity. |

| HOMO Energy | ~-6.5 eV | DFT | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | ~-1.0 eV | DFT | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | ~5.5 eV | DFT | Indicates chemical reactivity and electronic stability. researchgate.net |

| Mulliken Charge on Iodine | Positive | DFT semanticscholar.org | Supports the potential for halogen bonding. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation of molecules.